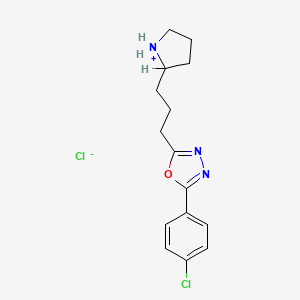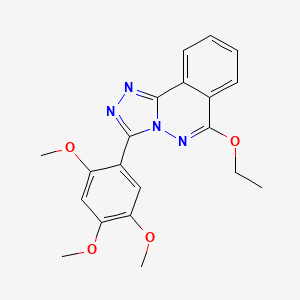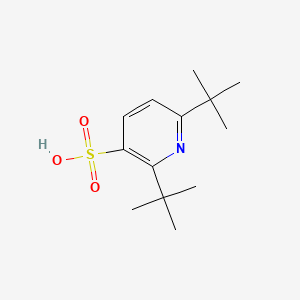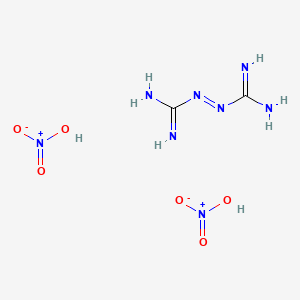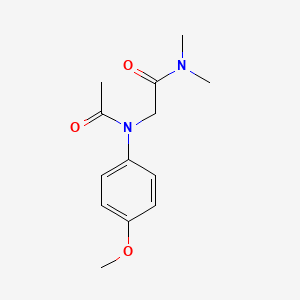
3-Bromo-6-methylpyridazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methylpyridazinium chloride: is a chemical compound with the molecular formula C5H6BrClN2 and a molecular weight of 209.47 g/mol . It is a pyridazinium salt, characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on the pyridazinium ring, along with a chloride counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyridazinium chloride typically involves the bromination of 6-methylpyridazine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromo-6-methylpyridazine is then converted to its pyridazinium salt form by treatment with hydrochloric acid, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-methylpyridazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazinium ring can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazinium salts depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazinium ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-methylpyridazinium chloride is used as a building block in organic synthesis, particularly in the preparation of more complex pyridazinium derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methylpyridazinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The bromine atom and the pyridazinium ring play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, 3-Bromo-6-methylpyridazinium chloride is unique due to its specific substitution pattern on the pyridazinium ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
97721-78-3 |
|---|---|
Molekularformel |
C5H6BrClN2 |
Molekulargewicht |
209.47 g/mol |
IUPAC-Name |
6-bromo-3-methylpyridazin-1-ium;chloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H |
InChI-Schlüssel |
BYMNVIDFMPABTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=N[NH+]=C(C=C1)Br.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


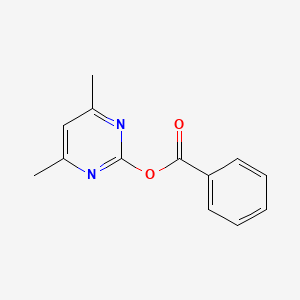
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)

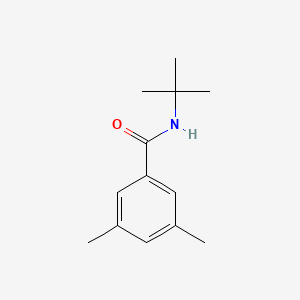
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
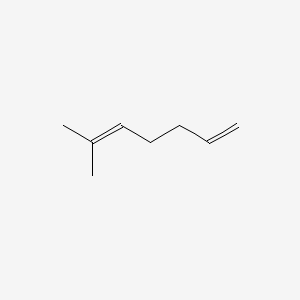
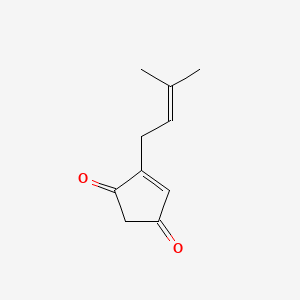
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
